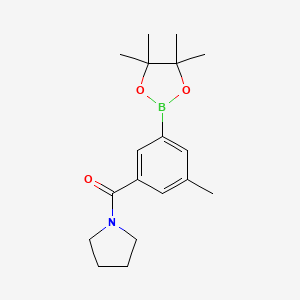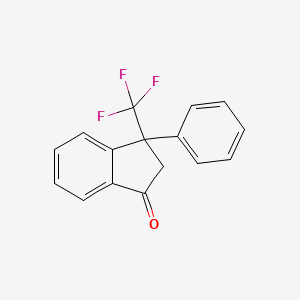
3-Phenyl-3-(trifluoromethyl)indan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-3-(trifluoromethyl)indan-1-one: is a chemical compound with the molecular formula C16H11F3O and a molecular weight of 276.25 g/mol . This compound belongs to the class of indanones, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(trifluoromethyl)indan-1-one can be achieved through various methods. One common approach involves the Nazarov reaction , which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids . For example, a Nazarov reaction of chalcone in the presence of trifluoroacetic acid can yield 6-methoxy-3-phenyl-1-indanone .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Phenyl-3-(trifluoromethyl)indan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Substitution reactions can introduce different functional groups into the indanone structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Phenyl-3-(trifluoromethyl)indan-1-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound and its derivatives have shown potential in various biological applications, including antiviral, anti-inflammatory, and anticancer activities . They can be used in the development of new drugs for the treatment of diseases such as Alzheimer’s and cardiovascular disorders .
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as increased stability and resistance to degradation .
Wirkmechanismus
The mechanism of action of 3-Phenyl-3-(trifluoromethyl)indan-1-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in enhancing the compound’s pharmacological properties by increasing its lipophilicity and metabolic stability . This allows the compound to effectively interact with target proteins and enzymes, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Phenyl-1-indanone
- 3-(Trifluoromethyl)indan-1-one
- 6-Methoxy-3-phenyl-1-indanone
Comparison: Compared to other similar compounds, 3-Phenyl-3-(trifluoromethyl)indan-1-one is unique due to the presence of both phenyl and trifluoromethyl groups. This combination enhances its biological activity and makes it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C16H11F3O |
|---|---|
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
3-phenyl-3-(trifluoromethyl)-2H-inden-1-one |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(11-6-2-1-3-7-11)10-14(20)12-8-4-5-9-13(12)15/h1-9H,10H2 |
InChI-Schlüssel |
JZQJZUAFFRBYPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C2=CC=CC=C2C1(C3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(NZ)-N-[[3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-yl]methylidene]hydroxylamine](/img/structure/B13722753.png)
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
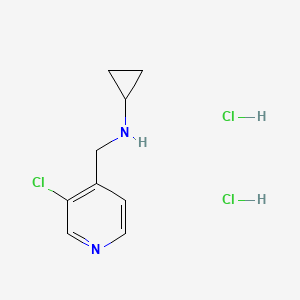
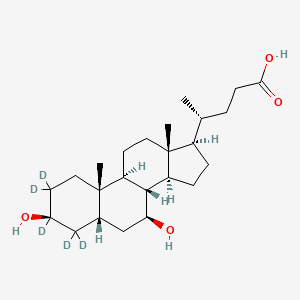
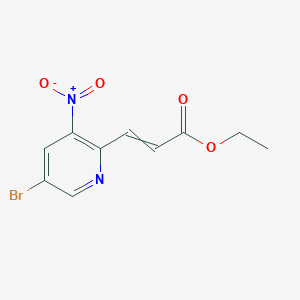

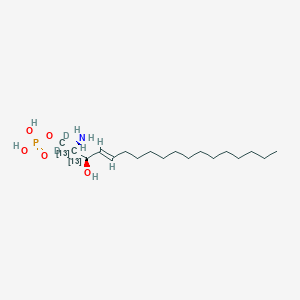
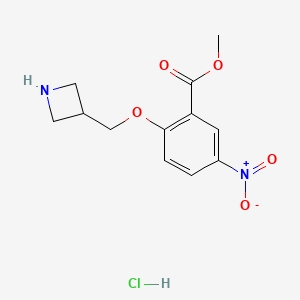
![Benz[a]anthracene-1,7,12(2H)-trione, 3,4-dihydro-8-methoxy-3-methyl-](/img/structure/B13722805.png)
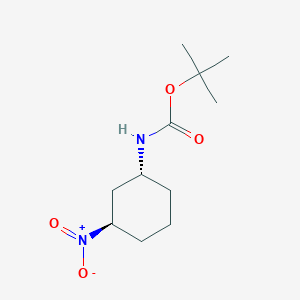
![5-[Bis(2-chloroethyl)-amino]-1-methyl-1H-benzimidazole-2-butanoic Acid-d6 Hydrochloride](/img/structure/B13722819.png)
![Cyclopropyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13722827.png)
![Ethyl 4-[5-(Boc-amino)-3-pyridinyl]benzoate](/img/structure/B13722829.png)
